molecular formula C16H24N2O3 B2569685 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea CAS No. 1351641-04-7

3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea

Cat. No.: B2569685
CAS No.: 1351641-04-7
M. Wt: 292.379
InChI Key: HRJVNMSSGCFYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the urea derivative 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea, provided for research and development purposes. Urea-containing compounds are of significant interest in medicinal chemistry and modern drug discovery due to their versatile biological activities and ability to form key hydrogen-bonding interactions with biological targets . The urea functional group is a privileged pharmacophore found in clinically approved therapies and investigational compounds across a broad range of areas, including as potential anti-Methicillin-Resistant Staphylococcus aureus (MRSA) agents , complement inhibitors , and anticancer therapies . The specific structure of this compound, featuring a phenylpropyl chain and a tetrahydropyranyl-hydroxy group, suggests potential for modulation of solubility, permeability, and target binding . Researchers can leverage this high-purity compound to explore its potential biological activity, mechanism of action, and structure-activity relationships in novel therapeutic programs. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-hydroxyoxan-4-yl)methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c19-15(18-13-16(20)8-11-21-12-9-16)17-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,20H,4,7-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJVNMSSGCFYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea typically involves the reaction of 4-hydroxyoxane with a suitable phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its antiproliferative properties, particularly against various cancer cell lines.

Case Studies

  • Anticancer Activity
    • A study synthesized a series of urea derivatives similar to 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea and evaluated their antiproliferative effects against the National Cancer Institute (NCI)-60 human cancer cell lines. Compounds showed promising results with significant growth inhibition in melanoma and renal cancer cell lines, indicating potential as anticancer agents .
  • Mechanism of Action
    • The mechanism of action for this compound may involve interaction with specific molecular targets such as enzymes or receptors. The hydroxyoxane ring and the phenylpropyl group may facilitate binding to these targets, enhancing its therapeutic efficacy .

Enzyme Inhibition

Research has shown that derivatives of urea compounds can act as inhibitors for various enzymes, including urease.

Urease Inhibition Studies

  • Compounds structurally related to this compound have been tested for urease inhibition. Urease is implicated in several health issues, including kidney stone formation and peptic ulcers. The studies indicated that certain substitutions on the phenyl ring significantly enhance urease inhibitory activity, making these compounds valuable in pharmaceutical chemistry .

Materials Science Applications

The structural characteristics of this compound suggest potential applications in materials science.

Potential Uses

  • Polymer Development: The compound's unique properties could be utilized in developing new polymers with specific mechanical or electronic characteristics.
  • Catalysis: It may serve as an intermediate in synthesizing more complex molecules or as a catalyst in chemical reactions due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The hydroxyoxane ring and phenylpropyl group may interact with enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided includes benzamide derivatives (compounds 13–17) with structural parallels in aromatic and alkyl-ether substituents.

Key Structural and Functional Differences

Compound Core Structure Substituents (R Groups) Key Functional Groups Potential Properties
Target: 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea Urea (NHCONH) 4-hydroxyoxan-4-yl methyl, 3-phenylpropyl Hydroxyoxane, phenylpropyl, urea High polarity (urea + hydroxyoxane), moderate lipophilicity (phenylpropyl)
Compound 13 Benzamide (CONH) 4-(Cyanomethoxy)phenyl, 1-hydroxy-3-phenylpropyl Cyanomethoxy, hydroxypropyl Enhanced electron-withdrawing effects (cyano)
Compound 14 Benzamide (CONH) 4-(Propenyloxy)phenyl, 1-hydroxy-3-phenylpropyl Propenyloxy (allyl ether) Potential metabolic instability (allyl ether)
Compounds 15–17 Benzamide (CONH) 4-Methoxy/ethoxy/propoxyphenyl, acetate Alkyl ethers (methoxy, ethoxy, etc.) Variable lipophilicity (chain length-dependent)

Research Findings and Implications

This could enhance solubility but reduce blood-brain barrier penetration .

Metabolic Stability : The 3-phenylpropyl chain in the target compound may improve metabolic stability relative to compounds with allyl ethers (e.g., compound 14), which are prone to oxidative degradation .

Ether vs. Hydroxyoxane: The hydroxyoxane substituent in the target compound offers a rigid, polar scaffold distinct from the flexible alkyl ethers in compounds 15–17, possibly influencing target selectivity .

Critical Analysis of Functional Group Contributions

  • Urea vs. Benzamide: The urea core (NHCONH) in the target compound provides two hydrogen-bond donors, whereas benzamides (CONH) have one. This difference may affect binding affinity in enzyme inhibition or receptor modulation.
  • 4-Hydroxyoxane vs.

Biological Activity

Introduction

3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a hydroxyoxane ring and a phenylpropyl moiety linked through a urea functional group. Its molecular formula is C15H24N2O3C_{15}H_{24}N_2O_3, and it possesses distinct electronic properties due to the presence of the hydroxyoxane and phenyl groups.

PropertyValue
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO, ethanol

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes or receptors. The hydroxyoxane ring may enhance binding affinity, while the urea linkage could stabilize these interactions.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing various physiological responses.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may protect cells from oxidative stress.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit antitumor properties. For instance, hydroxylated chloroethylnitrosoureas have shown varying degrees of cytotoxicity against cancer cell lines, suggesting a potential for this compound in cancer therapy .

Case Studies

A study examining related urea derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The effectiveness of these compounds was attributed to their ability to form DNA cross-links, which are crucial for their antitumor activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis
AntioxidantReduces oxidative stress
Enzyme InhibitionPotential inhibition

Comparative Analysis with Similar Compounds

Comparative studies with structurally analogous compounds have highlighted the unique biological profile of this compound. For example, compounds with different substituents on the phenyl ring demonstrated varying levels of cytotoxicity and metabolic stability.

Table 3: Comparison with Analogous Compounds

Compound NameCytotoxicity (IC50)Mechanism of Action
1-(2-hydroxyethyl)-3-(2-chloroethyl)urea12 µMDNA cross-linking
1-(3-hydroxy-1-phenylpropyl)-3-[4-pyrazol]urea20 µMEnzyme inhibition
This compound TBDTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, coupling a substituted isocyanate with an amine precursor in polar aprotic solvents (e.g., DMF or dichloromethane) under reflux conditions . Optimization includes controlling temperature (e.g., 60–80°C), using catalysts like triethylamine, and purifying via column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodology : Use X-ray crystallography to resolve the crystal structure, as demonstrated for related urea derivatives . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C spectra to confirm substituent integration and absence of impurities) . Mass spectrometry (ESI-TOF) provides accurate molecular weight confirmation .

Q. What are the key factors affecting the compound’s stability under different storage conditions?

  • Methodology : Conduct accelerated stability studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC and identify byproducts using LC-MS. Hydrolysis of the urea moiety is a critical degradation pathway, requiring inert storage (argon atmosphere) and desiccants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

  • Methodology : Modify substituents on the hydroxyoxane and phenylpropyl groups systematically. For example, replace the hydroxyl group with methoxy or halogens to assess hydrogen-bonding effects. Test derivatives in in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀ determination). A related urea derivative showed anti-tumor activity by inhibiting aminopeptidase N, suggesting similar assays could be applied .

Q. What methodologies assess the compound’s environmental fate and biodegradation pathways?

  • Methodology : Use OECD 301/307 guidelines for biodegradation studies in soil/water systems. Employ LC-MS/MS to track parent compound depletion and identify metabolites. Assess photodegradation under simulated sunlight (λ > 290 nm) and hydrolytic pathways at varying pH. Evidence from environmental fate studies of structurally similar compounds highlights the importance of hydroxyl group positioning in persistence .

Q. What experimental approaches determine the compound’s mechanism of action in cellular models?

  • Methodology : Combine transcriptomic profiling (RNA-seq) and proteomic analysis (SILAC) to identify dysregulated pathways. Use knockout cell lines (CRISPR-Cas9) to validate target engagement. For example, a urea analog’s anti-proliferative activity was linked to ROS modulation, suggesting ROS assays (DCFH-DA probe) and mitochondrial membrane potential analysis (JC-1 staining) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for cytotoxicity). Differences in cell lines (e.g., HeLa vs. MCF-7) or culture conditions (serum concentration, oxygen levels) can alter results. For instance, a urea derivative showed varying IC₅₀ values due to assay endpoints (MTT vs. ATP luminescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.